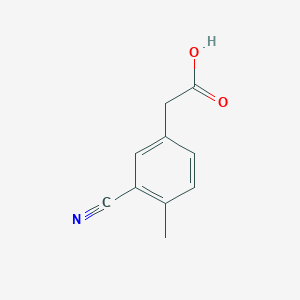

2-(3-Cyano-4-methylphenyl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-cyano-4-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-2-3-8(5-10(12)13)4-9(7)6-11/h2-4H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVBHMSEUMMMNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855940 | |

| Record name | (3-Cyano-4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261759-00-5 | |

| Record name | (3-Cyano-4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Acid-Catalyzed Nitrile Hydrolysis

The most direct route involves hydrolyzing a pre-functionalized nitrile precursor, such as 3-cyano-4-methylphenylacetonitrile, under acidic conditions. According to CN100455557C, concentrated sulfuric acid (30–70% ) at 90–150°C efficiently converts nitriles to carboxylic acids via intermediate amide formation. The reaction proceeds as follows:

Key parameters include:

-

Acid concentration : Higher concentrations (50–70%) accelerate hydrolysis but risk decarboxylation.

-

Temperature : Optimal yields are achieved at 110–130°C, balancing reaction rate and product stability.

-

Workup : Neutralization with NaOH or to pH 7.5–10, followed by activated carbon decolorization and mineral acid reprecipitation.

This method is industrially scalable but requires stringent control to avoid over-acidification and byproduct formation.

Saponification of Methyl Esters

Base-Mediated Ester Hydrolysis

An alternative approach involves saponifying the methyl ester derivative, 2-(3-cyano-4-methylphenyl)acetic acid methyl ester, using lithium hydroxide () in a tetrahydrofuran (THF)/water system. Adapted from ChemicalBook’s protocol for analogous compounds, this method achieves 77% yield under mild conditions:

-

Reaction Setup :

-

Workup :

This method is advantageous for lab-scale synthesis due to its operational simplicity and compatibility with acid-sensitive functional groups.

Nucleophilic Cyanation of Halogenated Intermediates

Palladium-Catalyzed Substitution

Introducing the cyano group via substitution of a halogenated precursor, such as 3-bromo-4-methylphenylacetic acid, offers flexibility. A palladium-catalyzed cyanation using zinc cyanide () and tetrakis(triphenylphosphine)palladium(0) () in dimethylformamide (DMF) at 80°C achieves moderate yields:

Optimization Insights :

-

Catalyst loading : 5–10 mol% maximizes turnover.

-

Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyanide nucleophilicity.

This route is ideal for introducing cyano groups late in the synthesis but requires halogenated starting materials.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Process Optimization

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Cyano-4-methylphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenylacetic acids.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2-(3-cyano-4-methylphenyl)acetic acid typically involves the reaction of 3-cyano-4-methylphenyl derivatives with acetic acid under specific conditions. The compound exhibits a carboxylic acid functional group, which contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

The compound has shown promise as a precursor in the development of pharmaceuticals. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of 2-(3-cyano-4-methylphenyl)acetic acid have been explored for their potential as anti-inflammatory agents and analgesics.

Case Study: Anti-inflammatory Activity

Research has demonstrated that certain derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This suggests that these compounds could serve as effective non-steroidal anti-inflammatory drugs (NSAIDs) .

Agrochemicals

The compound's ability to act as a plant growth regulator has been investigated. Its application can lead to enhanced growth rates and improved resistance to pests.

Case Study: Growth Regulation in Crops

In agricultural studies, formulations containing 2-(3-cyano-4-methylphenyl)acetic acid have been tested on various crops, showing increased yield and improved resistance to common pathogens . This makes it a candidate for further development as an eco-friendly agricultural chemical.

Polymer Chemistry

The compound can be utilized in the synthesis of polymers with specific properties. Its functional groups allow it to be incorporated into polymer backbones, potentially leading to materials with enhanced thermal stability or mechanical strength.

Case Study: Polymer Synthesis

Research has focused on incorporating 2-(3-cyano-4-methylphenyl)acetic acid into copolymers designed for high-performance applications. The resulting materials exhibited superior mechanical properties compared to traditional polymers .

Data Tables

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Significant COX enzyme inhibition |

| Agrochemicals | Plant growth regulator | Increased crop yield and pathogen resistance |

| Material Science | Polymer synthesis | Enhanced mechanical properties in copolymer applications |

Wirkmechanismus

The mechanism of action of 2-(3-Cyano-4-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in nucleophilic or electrophilic reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Acidity (pKa est.)* |

|---|---|---|---|---|

| 2-(3-Cyano-4-methylphenyl)acetic acid | C₁₀H₉NO₂ | 191.19 | -CN, -CH₃ | ~3.5–4.0 |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | C₉H₉BrO₃ | 261.07 | -Br, -OCH₃ | ~4.2–4.5 |

| 2-(4-Hydroxy-3-methoxyphenyl)acetic acid | C₉H₁₀O₄ | 182.18 | -OH, -OCH₃ | ~4.5–5.0 |

*Estimated based on substituent effects.

Biologische Aktivität

2-(3-Cyano-4-methylphenyl)acetic acid is an organic compound notable for its unique structure, which includes a cyano group and a methyl group on a phenyl ring connected to an acetic acid moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition and interactions with various biological targets.

The chemical structure of 2-(3-Cyano-4-methylphenyl)acetic acid allows it to participate in a variety of chemical reactions. The cyano group can engage in nucleophilic or electrophilic reactions, while the phenyl ring can form π-π interactions with aromatic residues in proteins. These interactions are critical for its biological activity, influencing how the compound modulates enzyme or receptor function.

The biological activity of 2-(3-Cyano-4-methylphenyl)acetic acid is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of alkaline phosphatase (ALP), an enzyme involved in various physiological processes. Inhibition of ALP can lead to significant biological effects, particularly in conditions associated with abnormal ALP levels .

- Radical Scavenging : Preliminary studies suggest that this compound exhibits free radical scavenging activity, which may contribute to its protective effects against oxidative stress .

1. Enzyme Inhibition

A study investigating the inhibitory effects of various compounds on alkaline phosphatase demonstrated that derivatives similar to 2-(3-Cyano-4-methylphenyl)acetic acid showed promising results. The IC50 values indicated significant potency, suggesting that this compound could serve as a lead molecule for further development .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 2-(3-Cyano-4-methylphenyl)acetic acid | TBD | ALP Inhibition |

| Reference Inhibitor (KH2PO4) | 0.1 | ALP Inhibition |

2. Free Radical Scavenging

In assays comparing the free radical scavenging activity of various compounds, 2-(3-Cyano-4-methylphenyl)acetic acid exhibited significant potency, comparable to standard antioxidants like ascorbic acid. This property is crucial for assessing its potential therapeutic applications in oxidative stress-related diseases .

| Compound | % Scavenging Activity |

|---|---|

| 2-(3-Cyano-4-methylphenyl)acetic acid | High (TBD) |

| Ascorbic Acid | Standard Reference |

Case Study 1: Alkaline Phosphatase Inhibition

In a controlled laboratory setting, researchers evaluated the effect of 2-(3-Cyano-4-methylphenyl)acetic acid on alkaline phosphatase activity in vitro. The study found that this compound significantly reduced ALP activity compared to control groups, indicating its potential as a therapeutic agent for conditions associated with elevated ALP levels.

Case Study 2: Oxidative Stress Protection

In another study focusing on oxidative stress, the compound was tested alongside other antioxidants. Results showed that it effectively reduced oxidative damage in cellular models, further supporting its role as a potential therapeutic agent against oxidative stress-related pathologies.

Q & A

Basic: What are the recommended safety protocols for handling 2-(3-Cyano-4-methylphenyl)acetic acid in laboratory settings?

Methodological Answer:

Based on analogous compounds with nitrile and aryl acetic acid moieties, this compound likely falls under GHS hazard categories for acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . Key protocols include:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Basic: What synthetic routes are commonly employed for preparing 2-(3-Cyano-4-methylphenyl)acetic acid?

Methodological Answer:

A regioselective approach can be adapted from brominated analogs :

Substrate : Start with 4-methylphenylacetic acid.

Cyano Introduction : Use copper(I) cyanide (CuCN) or palladium-catalyzed cyanation (e.g., Suzuki-Miyaura coupling with a cyanide source).

Purification : Recrystallize from ethanol/water to isolate the product.

Validation : Confirm regiochemistry via H NMR (e.g., para-methyl proton splitting) and FT-IR (C≡N stretch at ~2240 cm) .

Advanced: How can regioselectivity challenges during nitrile group installation be addressed?

Methodological Answer:

Regioselectivity is influenced by electronic effects:

- Electron-Withdrawing Effects : The nitrile group directs electrophilic substitution to electron-rich positions. Computational modeling (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

- Steric Hindrance : Steric bulk from the methyl group may favor substitution at the 3-position.

- Experimental Validation : Compare reaction outcomes using X-ray crystallography (e.g., dihedral angles between substituents) to confirm regiochemistry .

Advanced: How can computational methods optimize the electronic properties of this compound for drug design?

Methodological Answer:

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended:

Geometry Optimization : Use a 6-31G(d,p) basis set to minimize energy.

Electronic Properties : Calculate HOMO-LUMO gaps to assess reactivity and charge distribution maps to identify nucleophilic/electrophilic sites .

Solvent Effects : Incorporate a polarizable continuum model (PCM) for aqueous environments.

Validation : Compare computed IR spectra with experimental data to refine functional choices .

Advanced: What structural insights can X-ray crystallography provide for this compound?

Methodological Answer:

Key structural features include:

- Hydrogen Bonding : Carboxylic acid dimers form R(8) motifs, detectable via O–H···O bond lengths (~2.6 Å) .

- Dihedral Angles : The acetic acid group is nearly perpendicular to the aromatic ring (dihedral ~78°), affecting conjugation and solubility .

- Crystallographic Refinement : Use SHELXL for H-atom placement (riding model) and anisotropic displacement parameters for non-H atoms. Exclude outliers via statistical tests (e.g., FCF_filter) .

Advanced: How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

Dynamic Effects : Variable-temperature NMR can distinguish between conformational exchange (e.g., rotamers) and static splitting.

Decoupling Experiments : Use C-H HSQC to assign overlapping proton signals.

Crystallographic Cross-Validation : Compare NMR-derived torsion angles with X-ray data to resolve ambiguities .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) + 0.1% TFA.

- Melting Point : Compare with literature values (e.g., analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid melt at 171–173°C ).

- Elemental Analysis : Confirm C, H, N composition within ±0.3% deviation.

Advanced: What strategies mitigate byproduct formation during synthesis?

Methodological Answer:

- Reaction Monitoring : Use in-situ IR to track nitrile formation (C≡N stretch).

- Catalyst Optimization : For Pd-mediated cyanation, reduce ligand loading to suppress homo-coupling byproducts.

- Work-Up : Employ acid-base extraction (e.g., 1M HCl) to isolate the carboxylic acid from unreacted precursors .

Advanced: How does the methyl group influence the compound’s solid-state packing?

Methodological Answer:

The methyl group introduces steric bulk, disrupting π-π stacking and favoring hydrogen-bonded dimers. Crystal lattice parameters (e.g., monoclinic P2/c symmetry with a = 12.5 Å, b = 8.27 Å, c = 9.02 Å) can be compared to brominated analogs to quantify packing efficiency .

Basic: What solvents are suitable for recrystallization?

Methodological Answer:

- Polar Protic : Ethanol/water mixtures (8:2) for high solubility at elevated temperatures.

- Nonpolar : Avoid toluene due to poor solubility of the carboxylic acid moiety.

- Safety Note : Ensure compatibility with nitrile groups (e.g., avoid DMSO if risk of exothermic decomposition exists) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.